molecular formula C20H29NO3 B4307618 3-(4-TERT-BUTYLPHENYL)-3-(CYCLOHEXYLFORMAMIDO)PROPANOIC ACID

3-(4-TERT-BUTYLPHENYL)-3-(CYCLOHEXYLFORMAMIDO)PROPANOIC ACID

Cat. No.: B4307618
M. Wt: 331.4 g/mol
InChI Key: UHVLEDPNVXMXSC-UHFFFAOYSA-N
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Description

3-(4-TERT-BUTYLPHENYL)-3-(CYCLOHEXYLFORMAMIDO)PROPANOIC ACID is a synthetic organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a tert-butylphenyl group and a cyclohexylformamido group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-TERT-BUTYLPHENYL)-3-(CYCLOHEXYLFORMAMIDO)PROPANOIC ACID typically involves multi-step organic reactions. One possible route could be:

    Formation of the tert-butylphenyl intermediate: This step might involve the alkylation of phenol with tert-butyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the cyclohexylformamido group: This could be achieved by reacting the tert-butylphenyl intermediate with cyclohexyl isocyanate under controlled conditions.

    Formation of the propanoic acid backbone: The final step might involve the reaction of the intermediate with a suitable propanoic acid derivative, such as a halogenated propanoic acid, under basic or acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-TERT-BUTYLPHENYL)-3-(CYCLOHEXYLFORMAMIDO)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-TERT-BUTYLPHENYL)-3-(CYCLOHEXYLFORMAMIDO)PROPANOIC ACID would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-TERT-BUTYLPHENYL)-3-(CYCLOHEXYLAMINO)PROPANOIC ACID: Similar structure but with an amino group instead of a formamido group.

    3-(4-TERT-BUTYLPHENYL)-3-(CYCLOHEXYLCARBAMOYL)PROPANOIC ACID: Contains a carbamoyl group instead of a formamido group.

Uniqueness

3-(4-TERT-BUTYLPHENYL)-3-(CYCLOHEXYLFORMAMIDO)PROPANOIC ACID is unique due to the presence of both a tert-butylphenyl group and a cyclohexylformamido group, which can impart specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-3-(cyclohexanecarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-20(2,3)16-11-9-14(10-12-16)17(13-18(22)23)21-19(24)15-7-5-4-6-8-15/h9-12,15,17H,4-8,13H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVLEDPNVXMXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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